2-isocyanato-1,5-dimethyl-1H-indole
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Overview
Description
2-Isocyanato-1,5-dimethyl-1H-indole is a chemical compound belonging to the indole family, characterized by an isocyanate functional group attached to the indole ring. Indoles are significant in both natural and synthetic chemistry due to their presence in various bioactive molecules and pharmaceuticals. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanato-1,5-dimethyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with 1,5-dimethyl-1H-indole.
Isocyanation: The indole derivative is treated with a suitable isocyanating agent, such as phosgene or triphosgene, under controlled conditions to introduce the isocyanate group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors to handle the isocyanation process efficiently.
Purification: Employing techniques such as distillation or crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-1,5-dimethyl-1H-indole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Major Products:
Ureas and Carbamates: Formed through the reaction of the isocyanate group with amines and alcohols, respectively.
Substituted Indoles: Resulting from electrophilic substitution on the indole ring.
Scientific Research Applications
2-Isocyanato-1,5-dimethyl-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-isocyanato-1,5-dimethyl-1H-indole involves:
Molecular Targets: The isocyanate group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.
Pathways: The compound may interfere with cellular processes by modifying key enzymes or receptors.
Comparison with Similar Compounds
1,2-Dimethyl-1H-indole: Lacks the isocyanate group, making it less reactive in certain chemical reactions.
2-Isocyanato-1H-indole: Similar structure but without the methyl groups, affecting its reactivity and biological activity.
This detailed overview highlights the significance of 2-isocyanato-1,5-dimethyl-1H-indole in various fields, emphasizing its unique properties and versatile applications
Properties
CAS No. |
2649078-16-8 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
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